molecular formula C13H16N2O3 B5180086 6-(4-ethoxyphenyl)-6-methyl-1,3-diazinane-2,4-dione

6-(4-ethoxyphenyl)-6-methyl-1,3-diazinane-2,4-dione

Cat. No.: B5180086
M. Wt: 248.28 g/mol
InChI Key: PXZIWHBRZSGOIG-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-6-methyl-1,3-diazinane-2,4-dione is a heterocyclic compound with a diazinane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-6-methyl-1,3-diazinane-2,4-dione typically involves the reaction of 4-ethoxybenzaldehyde with methylamine and urea under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the diazinane ring. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol, and the use of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxyphenyl)-6-methyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Various substituted diazinane derivatives depending on the reagents used.

Scientific Research Applications

6-(4-ethoxyphenyl)-6-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-6-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxyphenyl)-6-methyl-1,3-diazinane-2,4-dione
  • 6-(4-chlorophenyl)-6-methyl-1,3-diazinane-2,4-dione
  • 6-(4-bromophenyl)-6-methyl-1,3-diazinane-2,4-dione

Uniqueness

6-(4-ethoxyphenyl)-6-methyl-1,3-diazinane-2,4-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(4-ethoxyphenyl)-6-methyl-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-18-10-6-4-9(5-7-10)13(2)8-11(16)14-12(17)15-13/h4-7H,3,8H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZIWHBRZSGOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC(=O)NC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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